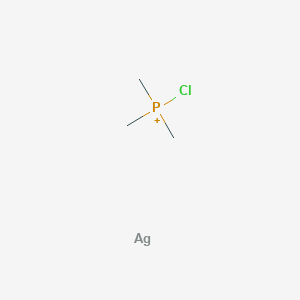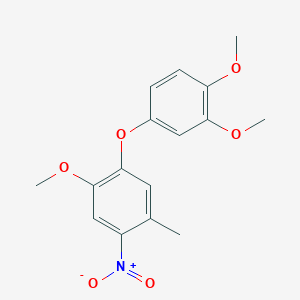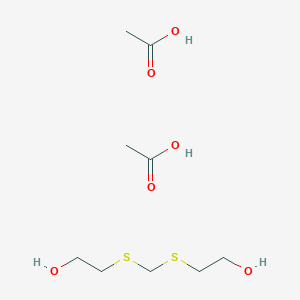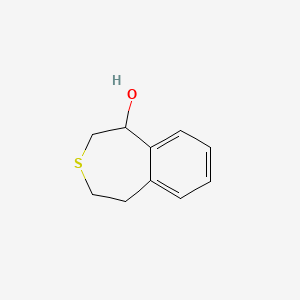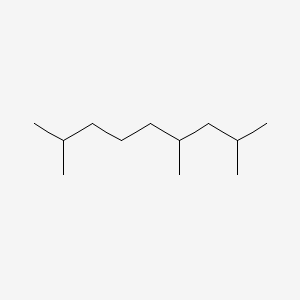
2,4,8-Trimethylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 4th, and 8th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methylating agents like methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts to facilitate the alkylation reaction. These processes are designed to maximize yield and purity while minimizing by-products and waste. The choice of catalyst, reaction conditions, and purification methods are critical factors in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trimethylnonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons by breaking carbon-carbon bonds.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
2,4,8-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkanes.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,8-Trimethylnonane in various applications depends on its chemical properties. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8-Trimethylnonane
- 2,6,8-Trimethyl-4-nonanol
- 2,4,8-Trimethyl-6-nonanol
Uniqueness
2,4,8-Trimethylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other trimethylnonane isomers, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications .
Propiedades
Número CAS |
49542-74-7 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,4,8-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-10(2)7-6-8-12(5)9-11(3)4/h10-12H,6-9H2,1-5H3 |
Clave InChI |
PZXMOJBYRFSNJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


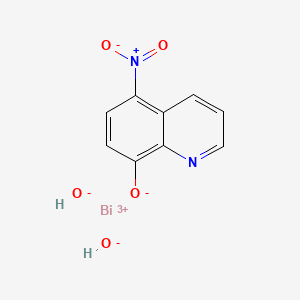




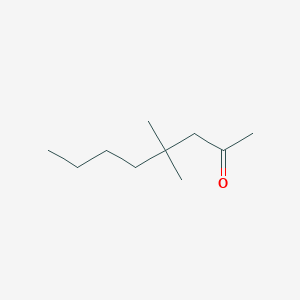
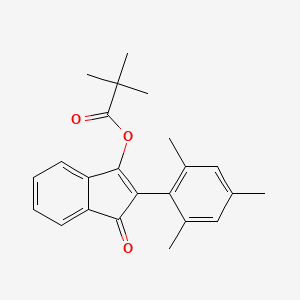

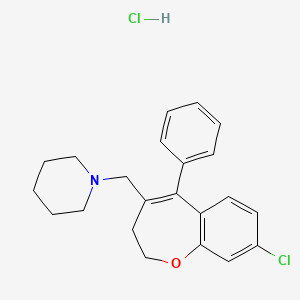
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
